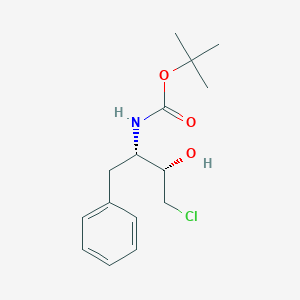

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

Description

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a chiral carbamate derivative with the molecular formula C₁₅H₂₂ClNO₃ and a molecular weight of 299.79 g/mol . It features two stereocenters at the C2 and C3 positions, leading to distinct stereoisomers. The compound is widely utilized in organic synthesis as a key intermediate, particularly in pharmaceutical research for constructing chiral scaffolds . Its CAS registry number is 165727-45-7, distinguishing it from stereoisomers and structurally related analogs .

Properties

IUPAC Name |

tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGQSTIUFXHAJS-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428052 | |

| Record name | tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165727-45-7 | |

| Record name | 1,1-Dimethylethyl N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165727-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165727457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-N-TERT-BUTOXYCARBONYL-3-AMINO-1-CHLORO-2-HYDROXY-4-PHENYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAW3VT1CPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sodium Borohydride-Mediated Reduction

The reduction of (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone using sodium borohydride in tetrahydrofuran (THF)/ethanol at 10–20°C for 1 hour produces the target compound in 56% yield. Post-reaction hydrolysis with sulfuric acid and subsequent pH adjustment to 6.5 with sodium hydroxide facilitates crystallization. However, this method introduces 2.6% of (3S)-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane and 1.0% of the (2R,3S)-diastereomer as impurities. Recrystallization from THF/water and ethanol improves purity to 95.9%, though the moderate yield and impurity profile limit scalability.

A modified protocol employing sodium borohydride in THF/water at 0°C followed by acidification with potassium bisulfate (pH 1.5) achieves partial purification via ethyl acetate extraction. This approach yields a white solid containing a minor diastereomer, necessitating additional recrystallization from ethyl acetate to isolate the desired product.

Aluminum Isopropoxide-Catalyzed Meerwein-Ponndorf-Verley (MPV) Reduction

Heating (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone with aluminum isopropoxide in isopropyl alcohol under reflux for 3 hours provides an 80% yield of the title compound. The reaction mixture is concentrated to 50% volume, cooled to 25–35°C, and acidified with acetic acid (pH 3.0–4.0) to precipitate the product. Recrystallization from isopropyl alcohol removes residual aluminum salts, affording high-purity material suitable for industrial-scale production. This method’s efficiency and scalability make it a preferred route despite requiring elevated temperatures.

Comparative Analysis of Reducing Agents

The table below summarizes critical parameters for each method:

*Estimated based on crystal mass.

Aluminum isopropoxide outperforms other reagents in yield and purity, likely due to its Lewis acid properties stabilizing the transition state and minimizing epimerization. Sodium borohydride, while operationally simpler, suffers from competitive over-reduction and des-chloro byproducts.

Stereochemical Control and Byproduct Management

Diastereomer Formation

The (2R,3S)-diastereomer arises via partial racemization at the C2 position during reduction. Sodium borohydride’s aqueous conditions exacerbate this issue, with diastereomer ratios reaching 95:5 (2R,3S:2S,3S) in some cases. In contrast, DIBAH’s anhydrous toluene environment suppresses proton exchange, enhancing stereoretention.

Impurity Profiling

HPLC analysis identifies des-chloro impurities (e.g., (3S)-2-hydroxy derivatives) and cyclic byproducts formed via intramolecular etherification. Acidic work-up (pH 1.5–4.0) precipitates these species, though residual amounts persist, necessitating iterative recrystallization.

Scale-Up Considerations

Solvent Selection

THF and ethanol enable rapid sodium borohydride reductions but require large volumes for extraction. Aluminum isopropoxide’s use of isopropyl alcohol simplifies solvent recovery, reducing environmental impact.

Temperature Optimization

DIBAH reactions proceed efficiently at room temperature, whereas aluminum isopropoxide demands reflux conditions. Energy input for the latter is offset by higher yields and fewer purification steps.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chlorinated moiety can be reduced to form a corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction of the chlorinated moiety results in a hydrocarbon.

Scientific Research Applications

Pharmaceutical Applications

1. Impurity Analysis in Drug Development

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is classified as an impurity associated with Darunavir, which is critical for ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies such as the FDA and EMA require comprehensive profiling of impurities to assess their impact on drug quality. The presence of this compound necessitates rigorous analytical methods such as HPLC and LC-MS for its quantification and characterization during drug formulation processes .

2. Synthesis Intermediate

This compound serves as an intermediate in the synthesis of Darunavir. Its stereochemistry (specifically the (2S,3S) configuration) is crucial for maintaining the desired pharmacological activity of the final product. The synthesis pathway involving this carbamate allows for the production of Darunavir with specific stereochemical properties that enhance its therapeutic effectiveness against HIV .

Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC)

HPLC is extensively used to separate and quantify tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate in pharmaceutical formulations. The method's sensitivity enables detection at low concentrations, which is essential for compliance with regulatory standards regarding impurity levels .

2. Mass Spectrometry (MS)

Mass spectrometry complements HPLC by providing structural information about the compound. It helps confirm the identity and purity of the compound during various stages of drug development, ensuring that any impurities are adequately characterized and controlled .

Case Studies

Case Study 1: Impurity Profiling in Darunavir Formulations

A study published in a peer-reviewed journal highlighted the importance of monitoring this specific impurity during the stability testing of Darunavir formulations. The researchers employed HPLC coupled with mass spectrometry to track changes in impurity levels over time under various storage conditions. Their findings underscored the necessity of including tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate in stability studies to ensure product integrity .

Case Study 2: Synthesis Optimization

Another research project focused on optimizing the synthetic route to minimize the formation of this carbamate during Darunavir production. By adjusting reaction conditions and employing different catalysts, researchers were able to significantly reduce impurity levels while maintaining high yields of the desired product. This optimization not only improved product quality but also reduced costs associated with purification processes .

Mechanism of Action

The mechanism by which tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stereoisomers

The stereochemical configuration at C2 and C3 significantly impacts physicochemical properties and biological activity. Key stereoisomers include:

Key Findings :

- The (2S,3S) isomer is often preferred in asymmetric synthesis due to its compatibility with enzymatic or metal-catalyzed reactions .

- The (2S,3R) isomer (CAS 162536-40-5) is commercially available (e.g., TargetMol Catalog T66975) and used in life sciences research, though its applications differ due to stereochemical constraints .

Substituent-Modified Analogs

Variations in functional groups alter reactivity, solubility, and biological activity:

Key Findings :

- The benzyloxy derivative (CAS 174801-33-3) exhibits a higher molecular weight (405.92 g/mol) and density (1.178 g/cm³), making it less volatile than the parent compound .

- The isobutylamino analog (CAS 160232-08-6) is marketed by TCI Chemicals and CymitQuimica, highlighting its utility in amine-protection strategies .

Biological Activity

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, with CAS number 165727-45-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The chemical structure and properties of tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C15H22ClNO3 |

| Molecular Weight | 299.79 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 460.5 °C at 760 mmHg |

| Flash Point | 232.3 °C |

| Solubility | Soluble in acetonitrile |

The biological activity of tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is primarily attributed to its role as an inhibitor of key enzymes involved in neurodegenerative processes. Research indicates that compounds similar to this carbamate can inhibit β-secretase and acetylcholinesterase (AChE), which are critical in the pathogenesis of Alzheimer's disease (AD) by preventing the aggregation of amyloid-beta peptides (Aβ) .

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties, particularly in models of Alzheimer's disease. For instance, it has been shown to reduce TNF-α levels and free radicals in astrocytes exposed to Aβ1-42, suggesting a protective effect against neuroinflammation .

Antioxidant Properties

The antioxidant activity of tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate has also been highlighted in various studies. By scavenging free radicals, it may help mitigate oxidative stress associated with neurodegenerative diseases .

In Vivo Studies

In vivo experiments involving scopolamine-induced memory impairment have shown that treatment with this compound leads to a decrease in Aβ levels and β-secretase activity, although results varied in significance compared to established treatments like galantamine .

Study 1: Neuroprotection Against Aβ1-42

In a controlled study, the effects of tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate were evaluated on astrocyte cultures exposed to Aβ1-42. The results indicated a significant reduction in cell death and inflammatory markers (TNF-α), supporting its potential as a therapeutic agent for AD .

Study 2: Comparative Efficacy with Galantamine

Another study compared the efficacy of this compound with galantamine in a rat model. While both treatments reduced Aβ levels, only galantamine showed statistically significant improvements in cognitive function metrics. This highlights the need for further optimization of the carbamate's formulation or delivery method to enhance bioavailability and therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound can be synthesized via multi-step protocols involving chiral resolution or asymmetric catalysis. For example, intermediates like tert-butyl (2S,3R)-4-chloro-3-hydroxybutan-2-yl carbamate (CAS: 1426129-50-1) are prepared using stereoselective hydroxylation or epoxidation, followed by chlorination . Reaction temperature and solvent polarity critically impact diastereomeric excess; polar aprotic solvents (e.g., THF) favor retention of the (2S,3S) configuration .

- Characterization : Confirm stereochemistry via -NMR (e.g., δ 3.56 ppm for methine protons) and chiral HPLC .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of vapors or skin contact. Electrostatic charge buildup must be mitigated during transfer .

- Storage : Store at 2–8°C in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .

Q. What analytical techniques are most reliable for verifying the purity and structure of this compound?

- Techniques :

- HPLC-MS : Quantify purity (>98%) and detect impurities (e.g., dechlorinated byproducts).

- NMR : Assign stereochemistry using coupling constants (e.g., = 6.6 Hz in CDCl) .

- X-ray crystallography : Resolve ambiguous stereochemical assignments .

Advanced Research Questions

Q. How does the (2S,3S) configuration influence the compound’s reactivity in nucleophilic substitution reactions compared to its (2S,3R) diastereomer?

- Mechanistic Insight : The axial hydroxyl group in the (2S,3S) isomer stabilizes transition states via hydrogen bonding, accelerating SN2 reactions at the chloro-substituted carbon. In contrast, the (2S,3R) isomer exhibits slower kinetics due to steric hindrance from the equatorial hydroxyl .

- Experimental Design : Compare reaction rates using kinetic studies (e.g., UV-Vis monitoring of chloride release) and DFT calculations to model transition states .

Q. What strategies can resolve contradictions in reported yields for the final step of its synthesis?

- Data Analysis : Discrepancies often arise from residual moisture in reaction mixtures, which hydrolyzes the carbamate. Optimize yields by:

- Pre-drying solvents (molecular sieves) and reagents.

- Using anhydrous workup conditions (e.g., MgSO instead of NaSO) .

Q. What are the implications of the compound’s ecological data gaps (e.g., biodegradability, toxicity) for disposal protocols?

- Regulatory Compliance : Despite lacking ecotoxicity data (e.g., LC for aquatic organisms), follow EPA guidelines for halogenated carbamates: incinerate at >850°C with alkaline scrubbers to neutralize HCl emissions .

- Best Practices : Avoid aqueous waste streams; use licensed disposal services for hazardous organic residues .

Methodological Challenges and Solutions

Q. How can researchers optimize the scalability of its synthesis while maintaining stereochemical fidelity?

- Scale-Up Strategies :

- Continuous Flow Reactors : Minimize racemization by reducing residence time at high temperatures.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track chiral intermediates .

Q. What computational tools are effective for predicting its reactivity in novel reaction environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.